4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
- IUPAC Name : 4-chloro-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde
- Molecular Formula : C₁₁H₈ClNO₂
- CAS Number : 96600-76-9
- Physical Form : Yellow solid
- Purity : 95%
- Storage Temperature : Refrigerator
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and starting materials. Unfortunately, I don’t have access to specific synthetic routes for this compound.
Molecular Structure Analysis
- The dihydroquinoline moiety is not planar, with a dihedral angle between the two ring planes.
- An intramolecular C—H O hydrogen bond helps establish the rotational orientation of the carboxyl group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not available in my current knowledge base.
Physical And Chemical Properties Analysis
- Molecular Weight: 221.64 g/mol
- In the crystal structure, sheets of molecules are generated by C—H O and C—H Cl hydrogen bonds.
- Computational chemistry indicates hydrogen-bond energies.
- Safety and hazards information: This chemical is considered hazardous by OSHA standards.
Scientific Research Applications
-
Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
- Application Summary : The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. These derivatives have been reported to harbor vast therapeutic potential .
- Methods of Application : The methodology adopted for the synthesis of these derivatives provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
- Results or Outcomes : The adopted methodology resulted in the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
-
Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3 derivatives
- Application Summary : The compound is used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3 derivatives. The rationale behind the synthesis of these compounds was driven from the efficacy of tacrine; a drug used against Alzheimer’s Disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Future Directions
- Further research could explore its therapeutic potential and derivatization for other less reactive carboxylate species.
properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNBXZHPBNABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382720 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
96600-76-9 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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